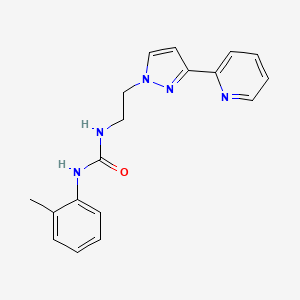

1-(2-(3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethyl)-3-(o-tolyl)urea

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1-(2-(3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethyl)-3-(o-tolyl)urea, also known as PPEOTU, is a chemical compound that has gained significant attention in the scientific research community due to its potential therapeutic applications. PPEOTU belongs to the class of urea derivatives, which have been widely explored for their diverse biological activities.

Aplicaciones Científicas De Investigación

Association and Complex Formation

One study investigated the association of N-(pyridin-2-yl),N'-substituted ureas with 2-amino-1,8-naphthyridines and benzoates through NMR spectroscopic titrations and quantum chemical calculations. This research highlighted the classical substituent effect on the association and the crucial role of intramolecular hydrogen bond breaking in urea derivatives for complex formation, providing insights into the molecular interactions and structural characteristics of these compounds (Ośmiałowski et al., 2013).

Supramolecular Complexes

Another study demonstrated the use of 2,6-bis(2-benzimidazolyl)pyridine as a neutral receptor for urea, forming highly stable supramolecular complexes characterized by spectroscopy and X-ray diffraction analysis. This receptor utilizes imine nitrogen and the cavity to form hydrogen-bonded adducts with high binding affinity, showcasing a unique design for chemical and biological recognition (Chetia & Iyer, 2006).

Antibacterial Agents

Research aimed at synthesizing new heterocyclic compounds containing a sulfonamido moiety found that these compounds exhibited significant antibacterial activity. The synthesis process involved reactions with various active methylene compounds and hydrazine derivatives, producing a range of derivatives suitable for antibacterial applications (Azab et al., 2013).

Pyrazolyl-Substituted Pyridinium and Guanidinium Salts

A study detailed a versatile protocol for synthesizing pyrazolyl-substituted pyridinium and guanidinium salts from pyridone and urea derivatives. This method represents an efficient, functional-group-compatible approach yielding products in high yields and provides a new pathway for the development of diverse chemical structures (Echterhoff et al., 2014).

Rheology and Gelation Properties

The study on 1-(3-Methyl-1H-pyrazol-5-yl)-3-(3-nitrophenyl)urea explored its ability to form hydrogels with various acids, demonstrating that the morphology and rheology of these gels could be tuned by the identity of the anion. This research opens avenues for adjusting the physical properties of gels for potential applications in various fields (Lloyd & Steed, 2011).

Propiedades

IUPAC Name |

1-(2-methylphenyl)-3-[2-(3-pyridin-2-ylpyrazol-1-yl)ethyl]urea |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19N5O/c1-14-6-2-3-7-15(14)21-18(24)20-11-13-23-12-9-17(22-23)16-8-4-5-10-19-16/h2-10,12H,11,13H2,1H3,(H2,20,21,24) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GWNMGWPRGIZLGC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1NC(=O)NCCN2C=CC(=N2)C3=CC=CC=N3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19N5O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

321.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(2-(3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethyl)-3-(o-tolyl)urea | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-chloro-N-[2-(4-ethoxyphenoxy)ethyl]acetamide](/img/structure/B2401957.png)

![3-(4-fluorobenzyl)-7-((pyridin-3-ylmethyl)thio)-3H-[1,2,3]triazolo[4,5-d]pyrimidine](/img/structure/B2401959.png)

![Tert-Butyl 2,3-Dioxo-2,3-Dihydrospiro[Indene-1,4-Piperidine]-1-Carboxylate](/img/structure/B2401961.png)

![3-(3-Fluoropropyl)bicyclo[1.1.1]pentan-1-amine](/img/structure/B2401962.png)

![5-[4-(2-pyridinyl)piperazino]-1H-1,2,4-triazol-3-ylamine](/img/structure/B2401965.png)

![(6S)-N-Benzyl-6-(4-hydroxybenzyl)-8-(naphthalen-1-ylmethyl)-4,7-dioxohexahydro-2H-pyrazino[1,2-a]pyrimidine-1(6H)-carboxamide](/img/structure/B2401972.png)

![1-[2-[4-[(1-Cyclobutylaziridin-2-yl)methoxy]phenoxy]ethyl]piperidine](/img/structure/B2401973.png)

![2-[(3-butyl-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide](/img/structure/B2401978.png)

![(3,4-dihydroquinolin-1(2H)-yl)(1-(6-methoxybenzo[d]thiazol-2-yl)azetidin-3-yl)methanone](/img/structure/B2401979.png)

![N-(6-acetyl-3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-1,5-dimethyl-1H-pyrazole-3-carboxamide](/img/structure/B2401980.png)